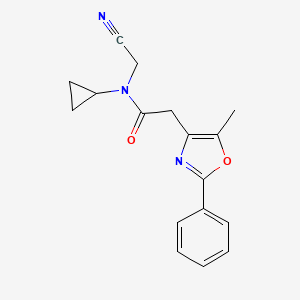

![molecular formula C18H18N2O5S2 B2994866 2-(4-(N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)磺酰基)苯氧基)乙酰胺 CAS No. 2034594-37-9](/img/structure/B2994866.png)

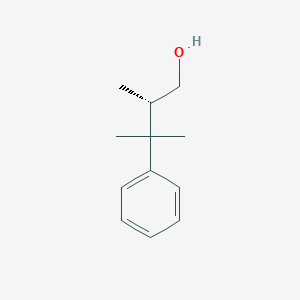

2-(4-(N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)磺酰基)苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

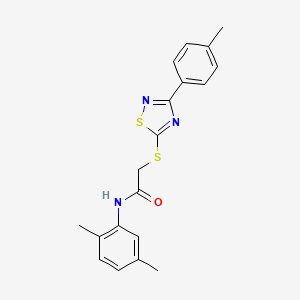

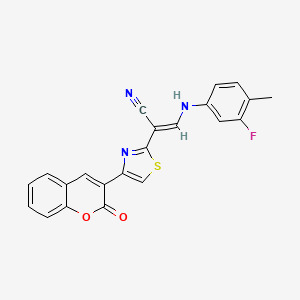

The compound “2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . They have been found to have a variety of biological effects, making them of interest to medicinal chemists .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophen-3-yl group in the compound, often involves heterocyclization of various substrates . Specific synthesis methods for similar compounds involve condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In one example, a compound was synthesized through hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the benzo[b]thiophen-3-yl group in the compound. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学研究应用

光催化降解

Jallouli等人(2017年)进行的一项研究探索了对乙酰氨基酚(一种与本问题中化合物结构相似的化合物)的光催化降解,使用TiO2纳米粒子。他们发现TiO2辅助光降解非常有效,表明类似化合物在环境修复或废水处理中的潜在应用(Jallouli等人,2017年)。

眼科药理学

Graham等人(1989年)对苯并[b]噻吩-2-磺酰胺(本问题中化合物的组分)的衍生物的研究表明,它们由于作为眼碳酸酐酶抑制剂的作用而在治疗青光眼方面很有用(Graham等人,1989年)。

抗肿瘤活性

Yurttaş等人(2015年)合成了N-[4-(苯并噻唑-2-基)苯基]乙酰胺的衍生物,并筛选了它们的抗肿瘤活性。他们发现某些化合物对某些癌细胞系表现出相当大的抗癌活性,表明相关化合物在肿瘤学中的潜力(Yurttaş等人,2015年)。

抗菌性能

Fuloria等人(2014年)研究了由2-(4-溴-3-甲基苯氧基)乙酸合成新型席夫碱和噻唑烷酮衍生物。这些化合物显示出有希望的抗菌和抗真菌活性,表明类似化合物在抗菌应用中的潜在用途(Fuloria等人,2014年)。

谷氨酰胺酶抑制

Shukla等人(2012年)合成了双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚类似物,并将其作为谷氨酰胺酶抑制剂进行了评估。这些化合物显示出抑制肾型谷氨酰胺酶的潜力,表明在治疗与谷氨酰胺酶活性相关的疾病中的应用(Shukla等人,2012年)。

未来方向

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

作用机制

Target of Action

Compounds containing abenzo[b]thiophen moiety have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that theSuzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological activities and have diverse applications in medicinal chemistry .

Result of Action

Compounds containing abenzo[b]thiophen moiety have been reported to possess a wide range of therapeutic properties .

属性

IUPAC Name |

2-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c19-18(22)10-25-12-5-7-13(8-6-12)27(23,24)20-9-16(21)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,20-21H,9-10H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQXUASZCYAYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)

![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)

![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)

![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)